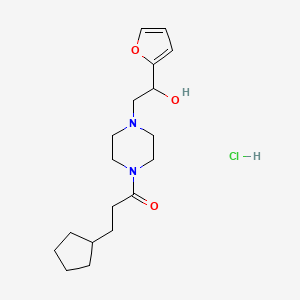
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O3 and its molecular weight is 356.89. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research into the synthesis and modification of compounds related to 3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride showcases the interest in developing novel derivatives with enhanced properties. For instance, Kumar et al. (2017) detailed the design and synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, emphasizing the chemical pathways to obtain compounds with potential antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Marvanová et al. (2016) focused on the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their transformation into hydrochloride salts, investigating their structural characteristics for potential dual antihypertensive effects (Marvanová et al., 2016).
Therapeutic Potential
Several studies explore the therapeutic potential of compounds with similar structural motifs. Abbasi et al. (2018) synthesized 2-furoic piperazide derivatives, evaluating their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their potential in treating type 2 diabetes and Alzheimer's diseases (Abbasi et al., 2018). Another study by Abate et al. (2011) designed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality to reduce lipophilicity for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Biological Activities
Research into the biological activities of these compounds has highlighted their varied therapeutic potentials. For example, Erve et al. (2007) investigated the metabolism of Prazosin, a compound sharing a similar furan and piperazine structure, in liver microsomes and hepatocytes, identifying metabolic pathways and potential bioactivation processes (Erve et al., 2007). Additionally, Hussain et al. (2018) synthesized and assessed the antibacterial activity and cytotoxicity of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides, showcasing their potential as antibacterial agents with mild cytotoxicity (Hussain et al., 2018).
properties
IUPAC Name |
3-cyclopentyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c21-16(17-6-3-13-23-17)14-19-9-11-20(12-10-19)18(22)8-7-15-4-1-2-5-15;/h3,6,13,15-16,21H,1-2,4-5,7-12,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKRVQATKXHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2369112.png)
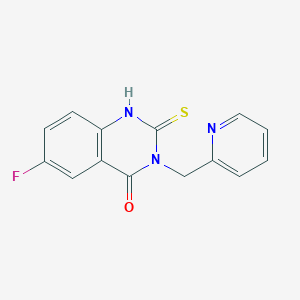
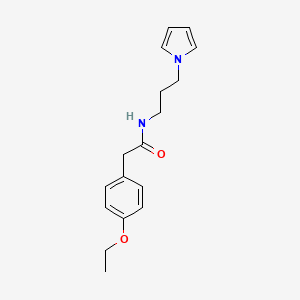
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2369115.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
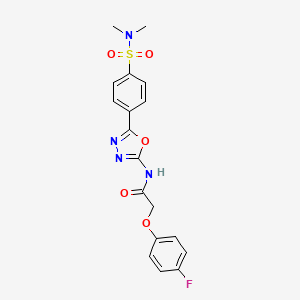
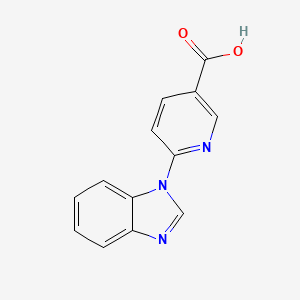
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)